molecular formula C18H18N2O2 B14989926 N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide

Cat. No.: B14989926
M. Wt: 294.3 g/mol
InChI Key: NVPCBWVGNSULML-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide: is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide typically involves the reaction of 1,2-benzoxazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide
  • 1-(1,2-Benzoxazol-3-yl)-N-(2H3)methylmethanesulfonamide

Uniqueness

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide is unique due to its specific structural features, such as the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzoxazole derivatives and potentially useful for specific applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)13-10-8-12(9-11-13)17(21)19-16-14-6-4-5-7-15(14)22-20-16/h4-11H,1-3H3,(H,19,20,21)

InChI Key

NVPCBWVGNSULML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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